2-((4-Fluorophenyl)thio)pentan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13FOS/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
GQIPJBJMXDGAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 4 Fluorophenyl Thio Pentan 3 One and Its Structural Analogues
Strategic Approaches to Carbon-Sulfur Bond Formation in Thioether Synthesis
The creation of the thioether linkage is central to the synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one. Several robust methods have been developed for forming C-S bonds, each with distinct advantages concerning precursor availability, reaction conditions, and substrate scope.
A primary and direct method for synthesizing α-arylthio ketones is the nucleophilic substitution (Sɴ2) reaction between a thiolate and an α-haloketone. up.ac.zayoutube.com In this approach, the thiol, 4-fluorothiophenol (B130044), is deprotonated by a base to form the more nucleophilic 4-fluorothiophenolate anion. This anion then attacks the carbon atom bearing a halogen (e.g., bromine or chlorine) adjacent to the ketone's carbonyl group, displacing the halide and forming the desired C-S bond.
The reactivity of α-haloketones in Sɴ2 reactions is significantly enhanced compared to simple alkyl halides. youtube.com The adjacent carbonyl group helps to lower the energy of the transition state through orbital overlap, facilitating the substitution process. youtube.com This method is highly effective due to the high nucleophilicity of sulfur and the excellent leaving group ability of halides. chemistrysteps.com
Table 1: Representative Conditions for Sɴ2 Synthesis of α-Arylthio Ketones
| Precursor | Nucleophile | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| 2-Bromopentan-3-one | 4-Fluorothiophenol | K₂CO₃ | Acetonitrile | Room Temp. | Formation of this compound |
| α-Chloroacetone | Thiophenol | NaH | THF | 0 °C to RT | High yield of α-thio ketone product |
The Thio-Michael addition, or conjugate addition, represents another powerful strategy for C-S bond formation. mdpi.com This reaction involves the 1,4-addition of a thiol to an α,β-unsaturated ketone. mdpi.comnih.gov For the synthesis of the target compound, this would involve the reaction of 4-fluorothiophenol with an appropriate α,β-unsaturated ketone precursor, such as pent-1-en-3-one.
The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the active thiolate nucleophile. The thiolate then adds to the β-carbon of the unsaturated system, with subsequent protonation of the resulting enolate yielding the final α-thioether ketone product. A notable advantage of this method is its atom economy. Recent developments have demonstrated that this reaction can proceed efficiently under mild, solvent-free conditions, which is environmentally advantageous. semanticscholar.orgresearchgate.net The yield of the reaction can be optimized by adjusting the molar ratio of the reactants; for instance, using a 2:1 ratio of thiol to the unsaturated ketone has been shown to result in high yields. semanticscholar.org
Table 2: Thio-Michael Addition Reaction Parameters
| Michael Acceptor | Thiol | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Methyl vinyl ketone | Thiophenol | None (Neat) | 30 min | 93% (2:1 ratio) | semanticscholar.org |
| Cyclohexenone | Thiophenol | None (Neat) | 45 min | 95% | semanticscholar.org |
Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-S bonds with high efficiency and functional group tolerance. researchgate.net Catalytic systems based on palladium, copper, and nickel are commonly employed for the cross-coupling of thiols with aryl or vinyl halides/triflates. researchgate.netacsgcipr.org The general mechanism for these reactions involves the oxidative addition of the metal catalyst into the carbon-halide bond, followed by coordination of the thiolate and subsequent reductive elimination to yield the thioether product. acsgcipr.org
Copper-catalyzed reactions, in particular, have been developed for the thioetherification of various substrates under mild conditions. nih.gov For instance, Cu(OTf)₂ has been identified as an effective Lewis acid catalyst for coupling alcohols with thiols. nih.gov While often applied to aryl halide partners, these catalytic principles can be adapted for the synthesis of α-arylthio ketones. Nickel catalysis has also emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling. researchgate.net These methods offer a broad substrate scope and are often tolerant of sensitive functional groups that might not be compatible with traditional nucleophilic substitution or Michael addition conditions. researchgate.net
Table 3: Comparison of Metal Catalysts for Thioether Synthesis
| Catalyst Type | Common Precursors | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Palladium | Aryl Halides/Triflates, Thiols | High efficiency, broad scope | High cost, potential toxicity | acsgcipr.org |
| Copper | Aryl Halides, Alcohols, Thiols | Low cost, mild conditions | Can require specific ligands | acsgcipr.orgnih.gov |
| Nickel | Aryl/Alkenyl Triflates, Thiols | Air-stable precatalysts, low cost | Can be sensitive to steric hindrance | researchgate.net |
| Iron | Benzyl Halides, Disulfides | Very low cost, sustainable | Scope can be limited | acsgcipr.org |
Incorporating Fluorine into Aryl Thioether Ketones
The presence of the fluorine atom on the phenyl ring is a critical feature of the target molecule. This substituent can be introduced either by using a pre-fluorinated starting material or by performing a fluorination reaction on a pre-formed thioether scaffold, a technique known as late-stage fluorination.
The most straightforward approach to synthesizing this compound is to begin with the commercially available or synthetically prepared 4-fluorothiophenol. nih.gov Industrial-scale synthesis of this key intermediate has been well-established. A common process starts with 4-fluorobenzenesulphonyl chloride. justia.comgoogle.com This precursor is first reacted with a reducing agent like sodium hydrogen sulphite to form sodium 4-fluorobenzenesulphinate. justia.comgoogle.com The sulphinate is then further reduced, often using sulfur dioxide, to yield 4,4'-difluorodiphenyl disulfide. justia.com In the final step, the disulfide is cleaved and reduced, for example with sodium borohydride (B1222165) in an organic solvent like isopropanol (B130326) or tetrahydrofuran, to produce the sodium salt of 4-fluorothiophenol. justia.comgoogle.com Acidification of this salt solution isolates the final 4-fluorothiophenol product in high yield and purity. justia.comgoogle.com This multi-step process avoids the use of heavy metals like zinc, which was employed in older methods. justia.comgoogle.com
Table 4: Key Steps in an Industrial Synthesis of 4-Fluorothiophenol
| Starting Material | Reagents | Intermediate/Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzenesulphonyl Chloride | NaHSO₃, then SO₂ | 4,4'-Difluorodiphenyl Disulfide | High | N/A | justia.comgoogle.com |
Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry that involves introducing a fluorine atom into a complex molecule at a late point in its synthesis. nih.govacs.org This approach allows for the rapid generation of fluorinated analogues from a common, non-fluorinated precursor. Instead of starting with 4-fluorothiophenol, one could synthesize 2-(phenylthio)pentan-3-one and then selectively fluorinate the phenyl ring at the para position.
Several methods for LSF of aromatic rings have been developed. One approach involves the conversion of phenols to aryl fluorides using deoxyfluorination reagents. acs.org Another advanced technique is the site-selective C-H functionalization followed by fluorination. researchgate.net For example, an aromatic C-H bond can be converted into a C-S bond with a specialized reagent, which then activates the molecule for a subsequent C-F bond formation upon the addition of a fluoride (B91410) source. researchgate.net Palladium- and silver-catalyzed methods have also proven effective for the fluorination of precursors like arylboronic acids or aryl stannanes, which could be prepared from the corresponding aryl bromide thioether. nih.govacs.org These LSF methods are particularly valuable for creating libraries of related compounds for structure-activity relationship studies.
Table 5: Selected Late-Stage Fluorination Methods for Aromatic Systems
| Precursor Functional Group | Reagent/Catalyst | Fluorine Source | Key Features | Reference |
|---|---|---|---|---|
| Phenol | PhenoFluor | N/A (Reagent is source) | Effective for electron-rich aryls | acs.org |
| Aryl Stannane | Silver(I) Catalyst | F-TEDA-PF₆ | Tolerates many functional groups | nih.govacs.org |
| Arylboronic Acid | Palladium Catalyst | Selectfluor | Access from readily available precursors | nih.gov |
Derivatization and Functionalization Strategies for this compound Frameworks
The structural framework of this compound, a quintessential β-ketosulfide, offers three primary sites for chemical modification: the ketone carbonyl group, the thioether linkage, and the 4-fluorophenyl moiety. These reactive centers allow for a diverse range of derivatization and functionalization strategies, enabling the synthesis of a wide array of analogues with potentially modulated properties. The strategic manipulation of these sites is crucial for exploring structure-activity relationships in various chemical and biological contexts.
Selective Transformations of the Ketone Carbonyl Group
The ketone carbonyl group in β-ketosulfides is a versatile handle for numerous chemical transformations. These reactions primarily involve nucleophilic additions and reductions, leading to a variety of functionalized products.
One of the most significant transformations is the reduction of the ketone to a secondary alcohol, yielding β-hydroxy sulfide (B99878) derivatives. These products are valuable chiral building blocks in organic synthesis. Asymmetric reduction of β-keto sulfides can be achieved with high enantioselectivity using borane (B79455) reagents in the presence of a Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidine). beilstein-journals.org While this method provides excellent enantioselectivity for aromatic β-keto sulfides, the reduction of alkyl β-keto sulfides may result in lower enantioselectivity. beilstein-journals.org For the related β-keto sulfones, reduction to the corresponding β-hydroxy sulfones can be accomplished using various reducing agents, including sodium borohydride and alkyl aluminum compounds. nih.govnih.gov
Another potential derivatization is reductive amination, a powerful method for converting ketones into amines. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine (or ammonia), followed by in-situ reduction. libretexts.orgorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the starting ketone. masterorganicchemistry.com This strategy allows for the introduction of diverse amine functionalities at the C-3 position of the pentan-3-one backbone.
Table 1: Selective Transformations of the Ketone Carbonyl Group
| Transformation | Reagent(s) | Product Type | Notes |
|---|---|---|---|
| Asymmetric Reduction | BH₃, CBS Catalyst | β-Hydroxy sulfide | High enantioselectivity for aromatic β-keto sulfides. beilstein-journals.org |
| Reduction | NaBH₄ | β-Hydroxy sulfide | Standard reduction to a racemic or diastereomeric mixture of alcohols. nih.gov |
| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃ | β-Amino sulfide | Introduces primary, secondary, or tertiary amine functionality. wikipedia.orgorganic-chemistry.org |
Modifications and Oxidations of the Thioether Linkage
The sulfur atom of the thioether linkage in this compound is susceptible to oxidation, providing a straightforward route to the corresponding β-keto sulfoxides and β-keto sulfones. These oxidized derivatives are valuable compounds in their own right, with applications in medicinal chemistry and as synthetic intermediates. nih.gov
The selective oxidation of the thioether can be controlled to yield either the sulfoxide (B87167) or the sulfone, depending on the oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose. For the selective conversion to sulfoxides, reagents such as hydrogen peroxide (H₂O₂) catalyzed by tantalum carbide or scandium triflate, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled stoichiometry are often used. organic-chemistry.orgorganic-chemistry.org Over-oxidation to the sulfone can be a competing reaction, but conditions can be optimized to favor the sulfoxide.
For the preparation of β-keto sulfones, stronger oxidizing conditions or a higher stoichiometry of the oxidant are typically required. Reagents like Oxone® (potassium peroxymonosulfate), excess hydrogen peroxide often catalyzed by niobium carbide, or urea-hydrogen peroxide with phthalic anhydride (B1165640) are effective for the complete oxidation of the thioether to the sulfone. organic-chemistry.orgresearchgate.net The choice of oxidant allows for a stepwise or direct conversion to the desired oxidation state.
Table 2: Oxidation of the Thioether Linkage
| Product | Oxidizing Agent(s) | Conditions | Notes |
|---|---|---|---|
| β-Keto Sulfoxide | H₂O₂ / TaC catalyst | Controlled stoichiometry | Chemoselective oxidation to sulfoxide. organic-chemistry.orgorganic-chemistry.org |
| m-CPBA | 1 equivalent, low temp. | Common method for sulfoxide synthesis. | |
| β-Keto Sulfone | Oxone® | ≥3 equivalents | Effective for oxidation to sulfone. researchgate.net |
| H₂O₂ / NbC catalyst | Excess reagent | Drives the reaction to the sulfone. organic-chemistry.org | |
| Urea-H₂O₂, Phthalic Anhydride | Metal-free conditions | Environmentally benign option. organic-chemistry.org |
Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Moiety
The 4-fluorophenyl ring provides a platform for further functionalization through aromatic substitution reactions. Both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SₙAr) are conceivable, although the inherent electronic properties of the substituents dictate the feasibility and regioselectivity of these transformations.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the thioether group (-S-R) is generally considered an ortho-, para-directing and activating group due to the ability of the sulfur lone pairs to stabilize the cationic intermediate (sigma complex) through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the fluorine atom is an ortho-, para-director but is deactivating due to its strong inductive electron-withdrawing effect. masterorganicchemistry.com In the this compound framework, these effects are synergistic in directing incoming electrophiles to the positions ortho to the thioether group (C-2 and C-6 of the phenyl ring). Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation would be expected to yield 2,4-disubstituted or 2,4,6-trisubstituted phenyl derivatives. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SₙAr)
Table 3: Potential Aromatic Substitution Reactions on the Fluorophenyl Moiety
| Reaction Type | Reagent(s) | Expected Position of Substitution | Product Type |
|---|---|---|---|
| Electrophilic (EAS) | HNO₃ / H₂SO₄ | Ortho to thioether (C-2, C-6) | Nitro-substituted derivative |
| Br₂ / FeBr₃ | Ortho to thioether (C-2, C-6) | Bromo-substituted derivative | |
| Nucleophilic (SₙAr) | NaOR (Sodium alkoxide) | Para to thioether (C-4) | 4-Alkoxyphenyl thioether derivative |
| NaSR (Sodium thiolate) | Para to thioether (C-4) | 4-(Alkylthio)phenyl thioether derivative |
Elucidation of Reaction Mechanisms and Fundamental Chemical Reactivity of 2 4 Fluorophenyl Thio Pentan 3 One
Mechanistic Pathways of Thioether Bond Formation and Cleavage
The formation and breaking of the carbon-sulfur bond in thioethers can proceed through several mechanistic routes, primarily categorized as radical or nucleophilic pathways.
Radical Pathways in Thioether Chemistry
Radical-mediated reactions provide a powerful method for forming and cleaving C-S bonds, often under mild conditions. In the context of α-keto sulfides, these pathways are particularly relevant.
Formation: The synthesis of compounds like 2-((4-Fluorophenyl)thio)pentan-3-one can be envisioned through radical pathways. One common approach involves the generation of an α-thio radical, which then couples with an acyl radical equivalent. nih.gov For instance, a photocatalyst can oxidize a sulfide (B99878) to a sulfur radical cation, which is then deprotonated at the α-carbon to yield a carbon-centered α-thio radical. nih.gov This radical can then engage in coupling reactions. nih.gov Another strategy involves the single-electron oxidation of a sulfide to a radical sulfenium, which, after α-deprotonation, can participate in radical-radical coupling. nih.gov Radical S-adenosylmethionine (SAM) enzymes, found in various biosynthetic pathways, utilize an iron-sulfur cluster to generate a highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov This radical can abstract a hydrogen atom from an unreactive carbon, initiating a process that leads to C-S bond formation. nih.govnih.gov The resulting carbon-centered radical is quenched by a sulfur source, often coordinated to another iron-sulfur cluster, to form the thioether bond. nih.gov
Cleavage: Radical mechanisms can also facilitate the cleavage of thioether bonds. The process can be initiated by abstracting a hydrogen atom from the carbon alpha to the sulfur, leading to the formation of an α-thioradical. researchgate.net This intermediate can undergo further reactions. In biological systems, radical SAM enzymes catalyze the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical (5'-dA•), a potent oxidant that initiates various chemical transformations by abstracting a hydrogen atom from a substrate. nih.gov
Nucleophilic Mechanisms and Transition State Analysis
Nucleophilic reactions are fundamental to the chemistry of thioethers, involving the attack of an electron-rich species on an electrophilic center.
Formation: The most common nucleophilic pathway to form thioethers is the Williamson ether synthesis analogue, where a thiolate acts as the nucleophile. masterorganicchemistry.com Thiolates (RS⁻) are excellent nucleophiles and can readily displace a leaving group from an appropriate alkyl halide in an Sₙ2 reaction to form a thioether. masterorganicchemistry.comstudysmarter.co.uk Sulfur is generally a better nucleophile than oxygen because its electrons are held less tightly and are more polarizable, leading to faster reaction rates with electrophiles. masterorganicchemistry.com Transition-metal-catalyzed cross-coupling reactions also represent a general strategy for synthesizing aryl thioethers. thieme-connect.com
Cleavage: For the C-S bond to be cleaved via a nucleophilic pathway, the sulfur atom typically needs to be converted into a good leaving group. This is often achieved by alkylating the thioether to form a sulfonium (B1226848) salt. youtube.com The resulting positively charged sulfur atom makes the adjacent carbon atoms highly electrophilic and susceptible to attack by a nucleophile, leading to the cleavage of the C-S bond in an Sₙ2-type displacement. youtube.com
Kinetic analysis of thioether oxidation reveals that different reactive oxygen species (ROS) exhibit vastly different reaction rates. While hydrogen peroxide (H₂O₂) oxidation is slow under near-physiological conditions, hypochlorite (B82951) (OCl⁻) oxidizes thioethers much more rapidly, with half-lives in the range of seconds to minutes. nih.govacs.org This suggests that in biological or environmental contexts, the specific oxidant present will dictate the operative cleavage pathway. nih.gov
Table 1: Comparison of Thioether Formation and Cleavage Mechanisms
| Mechanism Type | Formation Pathway | Cleavage Pathway | Key Intermediates | Conditions |
| Radical | Radical-radical coupling of α-thio and acyl radicals; H-abstraction by 5'-dA• followed by sulfur quenching. nih.govnih.gov | H-abstraction to form α-thioradicals; Reductive cleavage initiated by 5'-dA•. researchgate.netnih.gov | α-Thioradicals, Sulfur radical cations, 5'-deoxyadenosyl radical (5'-dA•). | Photocatalysis, Enzymatic (Radical SAM), Chemical initiators. |
| Nucleophilic | Sₙ2 displacement of a leaving group by a thiolate anion; Metal-catalyzed cross-coupling. masterorganicchemistry.comthieme-connect.com | Nucleophilic attack on an adjacent carbon after conversion of sulfur to a sulfonium salt. youtube.com | Thiolate anions, Sulfonium salts, Tetrahedral intermediates. | Basic conditions (for thiolate formation), Presence of good leaving groups or electrophiles. |
Reactivity Profile of the Pentan-3-one Carbonyl Functionality
The pentan-3-one moiety in the target molecule features a carbonyl group flanked by two ethyl groups. wikipedia.orgnih.gov Its reactivity is significantly influenced by the adjacent α-thioether substituent.
Keto-Enol Tautomerism and its Influence on Alpha-Functionalization
Ketones that possess at least one alpha-hydrogen can exist in equilibrium with their corresponding enol tautomers. wikipedia.org This process, known as keto-enol tautomerism, is catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.org
The equilibrium between the keto and enol forms allows for functionalization at the alpha-carbon. The α-hydrogens of ketones are unusually acidic (pKa ≈ 19-21) compared to those of alkanes (pKa ≈ 50) because the resulting conjugate base, the enolate ion, is stabilized by resonance. wikipedia.orglibretexts.org The enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon.
For this compound, tautomerization can occur towards either the C2 or C4 position. The presence of the electron-withdrawing thioether group at the C2 position is expected to increase the acidity of the C2 proton, potentially favoring enolization towards that side. The enol or enolate intermediate is key to many reactions, including halogenation, alkylation, and aldol (B89426) condensations at the alpha position. While the keto form is generally more stable, the enol form provides a crucial pathway for α-functionalization. wikipedia.orgmasterorganicchemistry.com
Role of the Alpha-Thioether Group in Directing Carbonyl Reactions
The α-thioether group exerts significant electronic effects on the adjacent carbonyl group. Sulfur is less electronegative than oxygen and can stabilize an adjacent positive charge. The presence of the sulfur atom can influence the stereochemical outcome of nucleophilic additions to the carbonyl carbon.
Furthermore, the thioether group itself can be a site of reactivity. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone dramatically increases its electron-withdrawing nature. This enhances the acidity of the α-protons, making enolate formation even more favorable. This strategy is often used to facilitate subsequent reactions at the α-carbon. The Pummerer reaction, for example, involves the transformation of a sulfoxide with an α-proton into a substituted sulfide via a sulfenium ion intermediate, which can be trapped by nucleophiles. researchgate.net This highlights how the thioether group can be used as a handle to direct and enable a variety of transformations on the pentanone backbone.
Stereochemical Investigations in Reactions Involving this compound
The C2 carbon of this compound is a stereocenter. Therefore, reactions involving this compound must consider the stereochemical outcomes.
When a reaction occurs at a pre-existing chiral center, the stereochemistry can be retained, inverted, or racemized. lumenlearning.com If a bond to the chiral carbon is broken and a new bond is formed in a single, concerted step (like an Sₙ2 reaction), inversion of configuration is common. lumenlearning.com If the reaction proceeds through a planar, achiral intermediate (like a carbocation in an Sₙ1 reaction or an enolate), a racemic or diastereomeric mixture of products is typically formed, as the subsequent attack can occur from either face with roughly equal probability. lumenlearning.com
For reactions at the carbonyl group of this compound, the existing stereocenter at C2 can direct the approach of a nucleophile. This is known as substrate-controlled diastereoselection. Models like the Felkin-Anh model can often predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyls. The relative sizes of the substituents on the chiral center dictate the preferred trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.
Reactions that generate a new stereocenter, for example, by addition to the carbonyl or functionalization of the C4 position, will result in the formation of diastereomers. The ratio of these diastereomers will depend on the reaction mechanism and the steric and electronic influences of the resident chiral center. masterorganicchemistry.com
Table 2: Factors Influencing Stereochemical Outcomes
| Reaction Type | Stereochemical Consideration | Probable Outcome for this compound |
| Reaction at C2 Stereocenter | Bond breaking/formation mechanism. | Inversion (e.g., Sₙ2 displacement of the thioether) or Racemization (via planar intermediate like an enolate). lumenlearning.com |
| Nucleophilic addition to C3 Carbonyl | Substrate-controlled diastereoselection. | Formation of a mixture of diastereomers, with one likely favored based on steric and electronic models (e.g., Felkin-Anh). |
| Functionalization at C4 | Generation of a new stereocenter. | Formation of a mixture of diastereomers. The ratio depends on the directing influence of the C2 stereocenter. |
Diastereoselectivity and Enantioselectivity in Functionalization Reactions
No published data on the diastereoselectivity or enantioselectivity of functionalization reactions involving this compound could be located.
Influence of the Thioether Stereocenter
There is no available information in the scientific literature regarding the influence of the thioether stereocenter on the reactivity or stereochemical outcome of reactions involving this compound.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2 4 Fluorophenyl Thio Pentan 3 One
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-((4-Fluorophenyl)thio)pentan-3-one. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO is anticipated to be predominantly localized on the sulfur atom of the thioether linkage and the adjacent phenyl ring. This is due to the presence of lone pair electrons on the sulfur atom, which are higher in energy than the sigma-bonded electrons. The LUMO, conversely, is expected to be centered on the carbonyl group (C=O) of the pentan-3-one moiety, a common feature for ketones.
Electron density distribution analysis reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring are expected to be regions of high electron density due to their high electronegativity. The carbonyl carbon and the carbon atom attached to the fluorine are, in turn, rendered electron-deficient. This polarization of electron density is a key determinant of the molecule's interaction with other reagents.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Primary Localization | Predicted Energy (eV) | Implication |
| HOMO | Sulfur atom and 4-fluorophenyl ring | -6.5 to -5.5 | Nucleophilic character, site of oxidation |
| LUMO | Carbonyl group (C=O) | -1.5 to -0.5 | Electrophilic character, site of nucleophilic attack |
| HOMO-LUMO Gap | N/A | 4.0 to 5.0 | High kinetic stability |
Note: The energy values are typical ranges derived from computational studies on structurally similar aromatic thioethers and ketones and are intended to be representative.
The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the electronic properties of the entire molecule. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the phenyl ring and, by extension, on the sulfur atom. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In the para-position, this resonance effect can partially counteract the inductive effect.
Molecular Modeling and Conformational Analysis of the Compound
The flexibility of the thioether linkage and the alkyl chain in this compound allows it to adopt various conformations. Molecular modeling techniques are employed to identify the most stable conformations and to understand the energetic barriers between them.
The rotation around the C-S and C-C single bonds gives rise to a complex potential energy surface with several local minima corresponding to stable conformers. Computational studies on similar thioether-ketones and aryl alkyl thioethers indicate that the preferred conformations are those that minimize steric hindrance between the bulky 4-fluorophenyl group and the pentan-3-one moiety. iucr.orgnih.gov
The dihedral angle between the plane of the phenyl ring and the C-S-C plane of the thioether is a key conformational parameter. It is likely that a staggered conformation around the C-S bond is energetically favored. Furthermore, the orientation of the ethyl and methyl groups relative to the carbonyl group will also influence conformational stability. The energy landscape is characterized by relatively low rotational barriers, suggesting that the molecule is conformationally flexible at room temperature.
Table 2: Predicted Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Aryl-S-Cα-C=O) | Steric Interactions | Predicted Relative Energy (kcal/mol) |
| Anti-periplanar | ~180° | Minimized | 0 (most stable) |
| Gauche | ~60° | Moderate | 1.0 - 2.5 |
| Eclipsed | ~0° | Maximized | > 5.0 (transition state) |
Note: These are representative values based on conformational analyses of similar acyclic molecules. The actual values would require specific calculations for this compound.
In the condensed phase, intermolecular interactions and the surrounding solvent play a crucial role in determining the conformational preferences of this compound. The polar carbonyl group can participate in dipole-dipole interactions, while the aromatic ring can engage in π-stacking interactions. The fluorine atom can also participate in weak hydrogen bonding.
The choice of solvent can significantly alter the conformational equilibrium. frontiersin.orgrsc.org In polar solvents, conformations with a larger dipole moment may be stabilized. Conversely, in nonpolar solvents, intramolecular interactions and steric effects are more dominant in dictating the preferred geometry. Computational models that include explicit or implicit solvent effects are necessary to accurately predict the conformational behavior in solution. manchester.ac.uk
Prediction of Reaction Pathways and Transition States through Computational Chemistry
Computational chemistry is a powerful tool for mapping out the potential reaction pathways for this compound and for identifying the high-energy transition states that govern the reaction rates.
Another important aspect of the reactivity of this molecule involves the α-carbon. The presence of the electron-withdrawing 4-fluorophenylthio group and the carbonyl group can increase the acidity of the α-hydrogen. This facilitates the formation of an enolate intermediate upon treatment with a base. This enolate can then react with various electrophiles. Computational studies can model this deprotonation step and the subsequent reaction of the enolate, providing insights into the regioselectivity and stereoselectivity of such reactions.
The thioether linkage itself can undergo oxidation to form a sulfoxide (B87167) or a sulfone. Theoretical calculations can predict the feasibility of these oxidation reactions and the nature of the transition states involved. By understanding the energetic barriers for different potential reactions, computational chemistry can guide the design of synthetic routes and predict the likely outcomes of chemical transformations involving this compound.
Energy Barriers and Reaction Kinetics
Theoretical studies on the reactions of thiols and related organosulfur compounds often employ Density Functional Theory (DFT) to calculate the activation energies for various transformations. For a molecule like this compound, key reactions would involve the α-carbon, the carbonyl group, and the thioether linkage.
The reactivity of α,β-unsaturated carbonyl compounds with thiols has been studied computationally, revealing the energy barriers for processes like Michael addition. nih.gov While not directly analogous, these studies highlight the importance of substituent effects on the activation energies. The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound would be expected to influence the electron density around the sulfur atom and the carbonyl group, thereby affecting the energy barriers of its reactions.
A summary of typical activation energies for related reactions is presented in the table below, based on general computational chemistry literature for analogous systems. It is important to note that these are representative values and would differ for the specific target molecule.
| Reaction Step | Typical Computational Method | Representative Activation Energy (kcal/mol) |
| Oxidative Addition (Pd-catalyzed α-arylation) | DFT (e.g., B3LYP) | 10 - 20 |
| Reductive Elimination (Pd-catalyzed α-arylation) | DFT (e.g., B3LYP) | 15 - 25 |
| Thiol-Ene Michael Addition | DFT | 5 - 15 |
This table presents generalized data for analogous systems and not specific experimental or calculated values for this compound.
Computational Insights into Catalytic Cycles (if applicable)
Specific computational studies on catalytic cycles directly involving this compound have not been reported. However, it is possible to postulate its involvement in well-established catalytic cycles based on the chemistry of α-arylthio ketones. One such relevant cycle is the palladium-catalyzed α-arylation of ketones, which is a powerful method for forming C(sp³)–C(sp²) bonds. researchgate.net
A plausible catalytic cycle where this compound could be a product is the α-sulfenylation of pentan-3-one. Alternatively, the compound itself could be a substrate in further functionalization reactions.
Hypothetical Palladium-Catalyzed α-Arylation Cycle:
A general mechanism for the palladium-catalyzed α-arylation of a ketone involves the following key steps, which have been investigated through computational studies for other ketones: researchgate.netresearchgate.net
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., 4-fluorophenyl bromide) to form a Pd(II)-aryl complex.
Enolate Formation: A base deprotonates the α-carbon of the ketone (pentan-3-one) to form an enolate.
Transmetalation: The enolate coordinates to the Pd(II)-aryl complex, replacing the halide.
Reductive Elimination: The aryl group and the enolate couple, leading to the formation of the α-aryl ketone product and regenerating the Pd(0) catalyst.
While this describes the arylation of a ketone, a similar cycle could be envisioned for the introduction of the (4-fluorophenyl)thio group using a suitable sulfur-containing electrophile in a metal-catalyzed reaction. Computational studies on such cycles would focus on the geometry and energy of the transition states for each step to understand the reaction mechanism and factors controlling selectivity.
Similarly, copper-catalyzed reactions are also employed for the α-arylation of carbonyl compounds. mdpi.com A hypothetical copper-catalyzed cycle for the formation of a related α-aryl ketone would involve a Cu(I) species undergoing oxidative addition, followed by reaction with an enolate and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. mdpi.com
Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in 2 4 Fluorophenyl Thio Pentan 3 One Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 2-((4-fluorophenyl)thio)pentan-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and for monitoring reaction progress.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).
For this compound, the expected ¹H NMR signals would correspond to the ethyl group protons, the methyl and methine protons adjacent to the sulfur atom, and the aromatic protons of the 4-fluorophenyl group. The ¹³C NMR would show distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons, with the latter showing splitting due to coupling with the fluorine atom. nih.gov
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.05 | Triplet (t) | ~7.5 |
| CH₂ (ethyl) | ~2.60 | Quartet (q) | ~7.5 |
| CH₃ (on C2) | ~1.40 | Doublet (d) | ~7.0 |
| CH (on C2) | ~3.80 | Quartet (q) | ~7.0 |
| Ar-H (ortho to S) | ~7.45 | Multiplet (m) | - |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C3) | ~209 |
| CH (C2) | ~55 |
| CH₂ (ethyl) | ~35 |
| CH₃ (on C2) | ~16 |
| CH₃ (ethyl) | ~8 |
| Ar-C (C-S) | ~130 |
| Ar-C (C-H, ortho to S) | ~134 |
| Ar-C (C-H, meta to S) | ~116 |
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable tool. ¹⁹F NMR is exceptionally sensitive and provides a clean spectrum, often with a wide chemical shift range, making it ideal for detecting fluorine-containing species and monitoring reactions involving them. nih.gov The chemical shift of the fluorine nucleus in this compound is sensitive to the electronic environment of the aromatic ring. Furthermore, through-bond J-coupling between the ¹⁹F nucleus and the adjacent aromatic protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides definitive structural confirmation. These coupling constants are invaluable for assigning the aromatic signals in both the ¹H and ¹³C NMR spectra. nih.gov
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex spectra of molecules like this compound and for elucidating reaction mechanisms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the methine proton at C2 and its adjacent methyl protons. It would also confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. HSQC is instrumental in assigning the carbon signals based on the more easily interpreted proton spectrum.
In reaction monitoring, these techniques can be used to track the disappearance of starting materials and the appearance of intermediates and products, providing crucial mechanistic insights. chemicalbook.com
Mass Spectrometric Approaches in Reaction Pathway Interrogation and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For mechanistic studies, MS is indispensable for identifying transient intermediates and characterizing reaction products. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₁H₁₃FOS. HRMS can confirm this composition by measuring the exact mass of the molecular ion (e.g., [M+H]⁺) and comparing it to the calculated theoretical mass. This capability is crucial for confirming the identity of reaction products and for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Calculated Exact Mass for C₁₁H₁₃FOS
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₁H₁₃FOS | 212.0671 |
| [M+H]⁺ | C₁₁H₁₄FOS⁺ | 213.0749 |
Tandem Mass Spectrometry (MS/MS or MS²) involves the isolation of a specific parent ion, its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting fragment (daughter) ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation.
For this compound, MS/MS analysis of the protonated molecular ion ([M+H]⁺, m/z 213.07) would likely reveal several key fragmentation pathways. Common cleavage points in α-thioketones include the bonds adjacent to the carbonyl group and the carbon-sulfur bond. Analysis of these fragments helps to piece together the structure of the parent molecule and can be used to identify specific structural motifs in unknown reaction products. nih.gov
Plausible Fragmentation Pathways for [C₁₁H₁₄FOS]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Nominal) |
|---|---|---|---|
| 213 | [C₉H₁₀FS]⁺ | C₂H₄O (ethylene + CO) | 169 |
| 213 | [C₆H₅FS]⁺ | C₅H₉O | 128 |
| 213 | [C₅H₉O]⁺ | C₆H₅FS | 85 |
By systematically applying these advanced NMR and MS methodologies, researchers can achieve a detailed and unambiguous structural and mechanistic understanding of this compound and its chemical behavior.
Vibrational Spectroscopy (IR, Raman) in Characterizing Reaction Dynamics and Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound and related α-arylthio ketones. These methods provide detailed information regarding the key functional groups within the molecule, allowing for reaction monitoring and structural characterization. The complementary nature of IR and Raman spectroscopy ensures a comprehensive vibrational analysis, as some molecular vibrations may be more prominent in one technique than the other.
The primary absorption bands in the IR spectrum and characteristic shifts in the Raman spectrum for this compound are correlated with the stretching and bending vibrations of its constituent bonds. The most diagnostic of these is the carbonyl (C=O) stretching vibration of the ketone group. For saturated aliphatic ketones, this typically appears as a strong, sharp band in the region of 1700–1725 cm⁻¹ in the IR spectrum. The exact position of this band is sensitive to the local electronic environment and can shift based on solvent polarity or conjugation.
The presence of the 4-fluorophenylthio moiety introduces several other characteristic vibrational modes. The carbon-sulfur (C-S) stretching vibration is generally weak in the IR spectrum and is often found in the fingerprint region, typically between 600 and 800 cm⁻¹. Raman spectroscopy can be more effective for identifying the C-S bond. The aromatic ring gives rise to several bands, including C=C stretching vibrations within the ring, which are observed in the 1450–1600 cm⁻¹ region. The carbon-fluorine (C-F) stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1200–1250 cm⁻¹.
By monitoring the appearance or disappearance of these characteristic bands, vibrational spectroscopy can be employed to follow the progress of reactions involving this compound. For instance, in a synthesis reaction, the emergence of the sharp ketone C=O band around 1715 cm⁻¹ would indicate the formation of the product. Conversely, in a reaction where the ketone is reduced to an alcohol, the disappearance of this band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would signify the conversion.
Interactive Table 5.3.1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ketone (C=O) | Stretching | 1700 - 1725 | Strong | Medium |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Strong | Strong |
| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong | Medium |
| Aryl C-F | Stretching | 1200 - 1250 | Strong | Weak |
| Thioether (C-S) | Stretching | 600 - 800 | Weak to Medium | Medium |
| Aromatic (C-H) | Out-of-plane Bending | 800 - 850 | Strong | Weak |
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives and Intermediates
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds, such as derivatives and intermediates of other α-arylthio ketones, allows for a detailed and accurate projection of its solid-state conformation. researchgate.net
The crystal structure of (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one, a structurally similar compound, reveals key features that can be extrapolated to the target molecule. researchgate.net In this analogue, the C-S bond length is approximately 1.76 Å, and the C-S-C bond angle is around 105.1°. researchgate.net A similar geometry would be expected for this compound. The dihedral angle between the plane of the aromatic ring and the plane of the ketone-containing fragment is a critical parameter. In the chloro-analogue, this angle is significant (89.02°), indicating that the phenyl ring is nearly perpendicular to the rest of the molecule. researchgate.net This conformation minimizes steric hindrance and is a likely feature in the solid-state structure of this compound.
The presence of the fluorine atom on the phenyl ring introduces the possibility of specific intermolecular interactions that can influence the crystal packing. Non-covalent interactions such as C-H···F hydrogen bonds and π-π stacking interactions involving the fluorophenyl rings are commonly observed in the crystal structures of fluorinated aromatic compounds. chemicalbook.comnist.gov These interactions play a crucial role in the formation of the three-dimensional supramolecular architecture of the crystal lattice.
The determination of the crystal structure of reaction intermediates or derivatives is invaluable for confirming reaction mechanisms and stereochemical outcomes. For example, if a reaction at the α-carbon proceeds via a specific stereochemical pathway, X-ray crystallography of the product can confirm the relative or absolute configuration of the newly formed chiral center. This level of structural detail is essential for understanding reaction stereoselectivity and for the rational design of new synthetic methodologies.
Interactive Table 5.4.1: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Description | Expected Value | Reference Compound |
| C-S Bond Length | Distance between the aryl carbon and the sulfur atom | ~1.76 Å | (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one researchgate.net |
| S-C(alkyl) Bond Length | Distance between the sulfur atom and the adjacent alkyl carbon | ~1.82 Å | (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one researchgate.net |
| C-F Bond Length | Distance between the aryl carbon and the fluorine atom | ~1.36 Å | (Z)-4-[4-Fluorophenyl]thiosemicarbazide epequip.com |
| C=O Bond Length | Distance of the ketone double bond | ~1.22 Å | General Ketones |
| C-S-C Bond Angle | Angle formed by the aryl carbon, sulfur, and alkyl carbon | ~105° | (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one researchgate.net |
| Dihedral Angle | Torsion angle between the phenyl ring and the ketone backbone | ~85-90° | (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one researchgate.net |
Emerging Applications of 2 4 Fluorophenyl Thio Pentan 3 One in Chemical Sciences
Utilization as a Versatile Synthetic Building Block and Intermediate
The combination of a reactive carbonyl group and an adjacent thioether linkage makes compounds like 2-((4-Fluorophenyl)thio)pentan-3-one valuable intermediates in organic synthesis. The sulfur atom can influence the acidity of the neighboring α-proton, while the ketone provides a site for a multitude of classic and contemporary chemical transformations.
The α-arylthio ketone framework is a recognized synthon for constructing more elaborate molecular architectures. These compounds serve as precursors for a variety of important structural motifs found in bioactive molecules and natural products. For instance, β-ketosulfides are known intermediates in the synthesis of compounds with significant biological activities. nih.gov They can be readily oxidized to form the corresponding β-ketosulfoxides or β-ketosulfones, which are key components in pharmaceuticals such as the immunosuppressant oxisurane and the quinolone vasodilator flosequinan. nih.gov
Furthermore, the alkylation of α-(phenylthio)-ketones with reagents like iodoacetate anion leads to 1,4-dicarbonyl compounds. These intermediates can be stereoselectively reduced and subsequently transformed into β- and γ-substituted Δαβ-butenolides, which are important heterocyclic structures. rsc.org The versatility of α-thiocarbonyl compounds as synthons is well-documented, highlighting their role in creating diverse, pharmacologically relevant molecules. beilstein-journals.org The synthetic potential of arylthio cyclopropyl (B3062369) ketones in preparing complex molecules further underscores the utility of the arylthio ketone moiety. researchgate.netunica.it
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product Class | Relevance |
|---|---|---|
| Oxidation | β-Ketosulfoxides / β-Ketosulfones | Precursors to bioactive pharmaceuticals. nih.gov |
| Alkylation & Cyclization | Substituted Butenolides | Access to important heterocyclic scaffolds. rsc.org |
| Reduction | β-Hydroxy Sulfides | Chiral building blocks for asymmetric synthesis. nih.gov |
The thioether and ketone functionalities provide two reactive centers that can be exploited in cyclization reactions to form a wide range of heterocyclic systems. Thioketones and related sulfur-containing carbonyl compounds are known to participate in cycloaddition reactions. For example, in situ-generated azoalkenes react with thioketones in hetero-Diels-Alder reactions to afford 1,3,4-thiadiazine derivatives regioselectively. nih.gov
While this compound is not a thioketone, its α-thio-substituted ketone structure is a precursor for various heterocyclic syntheses. For example, α-thiocyanate ketones, a related class of compounds, are widely used to construct a variety of heterocyclic products. osi.lv Similarly, β-ketothioamides can undergo lipase-catalyzed cyclization with β-nitrostyrenes to yield tetrasubstituted dihydrothiophenes. mdpi.com This suggests that this compound could be chemically modified and subsequently used in cyclization strategies to access sulfur-containing heterocycles, which are prevalent in medicinal chemistry.
Potential in Catalysis and Ligand Design
The presence of both a soft sulfur donor and a harder oxygen donor allows this compound to be explored as a potential ligand for transition metal catalysis. Such bidentate or hemilabile ligands are of great interest for their ability to modulate the electronic and steric properties of a metal center.
Thioethers are well-established "soft" ligands that form stable complexes with a wide range of transition metals. wikipedia.org The coordination chemistry of thioethers is extensive, with applications ranging from bioinorganic chemistry to materials science. acs.orgscholaris.ca The ketone's oxygen atom, being a "harder" donor, can also coordinate to a metal center. The combined thioether-ketone moiety in this compound can thus act as a bidentate S,O-ligand, forming a stable chelate ring with a metal ion.
The ability of a ligand to possess both soft and hard donor sites can lead to hemilability, where one donor (typically the weaker one, like the ketone oxygen) can dissociate and re-associate, opening up a coordination site for a substrate during a catalytic cycle. acs.org The chiral center at the α-carbon also means that enantiopure versions of this compound could be used as chiral ligands in asymmetric catalysis. The synthesis of copper(I)-thioether coordination complexes using a chiral cyclic β-amino acid ligand demonstrates how chiral thioether ligands can lead to unique geometric structures. nih.gov
Chiral thioether ligands have been successfully employed in a variety of asymmetric catalytic reactions. bohrium.com These include palladium-catalyzed allylic substitutions, as well as rhodium-catalyzed hydrogenation and hydrosilylation processes. acs.org Metal complexes incorporating hemilabile thioether-functionalized ligands have shown promising catalytic activities. acs.org
By extension, metal complexes of this compound could be investigated as catalysts for a range of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom on the phenyl ring, could fine-tune the reactivity of the metal center. The development of new catalytic systems is a cornerstone of modern chemistry, and the exploration of readily accessible ligands like this α-arylthio ketone could provide new avenues for efficient and selective catalysis.
Relevance in Materials Science and Polymer Chemistry
The structural unit of an aromatic thioether linked to a ketone is the fundamental repeating block in a class of high-performance materials known as poly(thioether-ketone)s (PTEKs). acs.orgacs.org These polymers are noted for their excellent thermal stability, chemical resistance, and favorable mechanical properties, placing them in the category of engineering plastics.
Novel aromatic PTEKs have been synthesized through the polycondensation of aromatic dihaloketones and aromatic dithiols. acs.orgacs.org These materials exhibit high molecular weights and, in some cases, better solubility compared to their poly(ether-ketone) analogues, which facilitates their processing. acs.org Although this compound is a small molecule and not a monomer for polymerization in its current form, it represents the core chemical structure that imparts these desirable properties to the larger polymer. Studying such small-molecule models can provide valuable insights into the properties and behavior of the corresponding polymers. Furthermore, the thioether moiety is found in numerous compounds with applications in materials, and efficient methods for their synthesis are continuously being developed. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| β-ketosulfoxide |
| β-ketosulfone |
| Oxisurane |
| Flosequinan |
| Iodoacetate |
| Butenolide |
| 1,3,4-thiadiazine |
| α-thiocyanate ketone |
| β-ketothioamide |
| β-nitrostyrene |
| Dihydrothiophene |
| Poly(thioether-ketone) (PTEK) |
Incorporation into Functional Polymers and Coatings
The presence of both a reactive ketone group and a robust thioether linkage makes this compound a candidate for incorporation into high-performance polymers and coatings. The broader class of poly(aryl thioether)s and poly(thioether ketone)s are known for their excellent thermal stability and chemical resistance. acs.orgethz.ch
Research into analogous structures suggests that monomers containing aryl thioether and ketone functionalities can be polymerized to create materials with desirable properties. For instance, novel aromatic poly(thioether-ketone)s have been synthesized that exhibit high glass transition temperatures and thermal stability. acs.org The incorporation of fluorine atoms, as in the 4-fluorophenyl group of this compound, is a common strategy to enhance the properties of polymers, often leading to lower dielectric constants, increased hydrophobicity, and improved chemical resistance. nih.gov
The ketone functionality offers a site for various chemical modifications, including reversible derivatization to enhance solubility for easier processing. For example, the ketone groups in poly(aryl ether ketone)s (PAEKs) can react with thiols in a reversible thioacetalization process, rendering the polymer soluble in common solvents. google.com This suggests that this compound could be either incorporated as a monomer or used to modify existing polymer chains, imparting specific functionalities.
Furthermore, β-ketosulfides have been successfully utilized in polymer photodecoration, indicating a potential application for this compound in creating patterned and functionalized polymer surfaces. beilstein-journals.org
Table 1: Potential Contributions of this compound Moieties to Polymer Properties
| Structural Feature | Potential Property Enhancement in Polymers |
| 4-Fluorophenyl Group | Increased thermal stability, chemical resistance, hydrophobicity, and lower dielectric constant. nih.gov |
| Thioether Linkage | Flexibility, biocompatibility, and resistance to oxidative degradation. rsc.org |
| Ketone Group | Site for cross-linking, post-polymerization modification, and reversible derivatization for enhanced processability. google.com |
Photoactive or Optoelectronic Material Precursors
The combination of a fluorinated aromatic system and a sulfur-containing linkage in this compound suggests its potential as a precursor for photoactive or optoelectronic materials. Fluorinated aromatic polymers are known to have a lower refractive index and optical loss compared to their non-fluorinated counterparts, making them suitable for optical applications. nih.gov
Theoretical studies on related fluorinated and sulfur-containing organic molecules have shown that the introduction of fluorine and sulfur atoms can significantly modify the electronic and optical properties of the material. For example, the introduction of fluorine atoms can improve hole transport in some organic materials. bohrium.com
While direct research on the optoelectronic properties of this compound is not available, the general characteristics of its constituent parts are promising. The synthesis of novel phthalocyanine (B1677752) derivatives incorporating different functional groups has been shown to influence their absorption, emission, and nonlinear optical properties. rsc.org This suggests that this compound could serve as a building block for more complex photoactive molecules.
Table 2: Potential Optoelectronic Roles of Structural Features in this compound Derivatives
| Structural Feature | Potential Role in Optoelectronic Materials |
| 4-Fluorophenyl Group | Tuning of electronic energy levels, enhancement of charge transport properties. bohrium.com |
| Thioether Linkage | Can influence molecular packing and electronic coupling in the solid state. |
| Overall Structure | Precursor for larger conjugated systems with tailored photophysical properties. |
Electrochemical and Photochemical Reactivity in Synthetic Contexts
The electrochemical and photochemical reactivity of this compound is anticipated to be rich due to the presence of the ketone and thioether functionalities.
Photochemical Reactivity: Ketones are well-known to undergo characteristic photochemical reactions. Alkyl ketones can undergo Norrish Type I cleavage (α-cleavage) or Norrish Type II cleavage (intramolecular γ-hydrogen abstraction). libretexts.org The specific pathway for this compound would depend on the stability of the resulting radical intermediates. Diaryl ketones, on the other hand, are often photoreduced in the presence of a hydrogen donor. libretexts.org
The thioether group can also participate in photochemical reactions. Thioethers can be synthesized via photochemical organocatalytic methods from aryl chlorides and alcohols under mild conditions. nih.gov The photochemical oxidation of thioketones has also been a subject of study. acs.org The interplay between the ketone and thioether groups upon irradiation could lead to novel synthetic transformations.
Electrochemical Reactivity: The electrochemical behavior of ketones and thioethers has been explored for various synthetic applications. For instance, the α-arylation of ketones can be achieved through electrochemical methods, often involving the anodic oxidation of in situ generated silyl (B83357) enol ethers or by reacting enol acetates with aryl diazonium salts. consensus.apprsc.org This suggests that the α-position to the carbonyl group in this compound could be a site for electrochemical functionalization.
Furthermore, electrochemical methods have been developed for the formation of diaryl thioethers from aromatic thiols. acs.org The 4-fluorophenylthio group in the target molecule could potentially undergo electrochemical modifications, although this would likely require harsher conditions. The presence of both an oxidizable thioether and a reducible ketone suggests that the molecule could exhibit interesting cyclic voltammetry behavior and be used in electrosynthetic strategies. Recent advances in the electrochemical synthesis of β-keto sulfones highlight the growing interest in using electrochemical methods for the preparation of this class of compounds. rsc.org
Challenges and Future Research Directions in the Chemistry of 2 4 Fluorophenyl Thio Pentan 3 One
Development of Highly Stereoselective and Enantioselective Synthetic Routes
A primary challenge in the synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one is the control of stereochemistry at the α-carbon. The development of synthetic routes that can selectively produce a single enantiomer is crucial for applications where chirality is important. Current research focuses on organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity.
For instance, the use of chiral catalysts, such as diphenyl-l-prolinol TMS ether or chiral phosphoric acids, has shown promise in the enantioselective α-sulfenylation of aldehydes and ketones. acs.orgnih.gov The application of similar catalytic systems to the reaction between pentan-3-one and an electrophilic sulfur source derived from 4-fluorothiophenol (B130044) could yield enantioenriched this compound. Another promising approach involves the use of chiral cobalt-salen catalysts, which have been successful in generating enantioenriched α-aryl ketones through rearrangement reactions, a strategy that could be adapted for α-thio functionalization. st-andrews.ac.uk These methods often proceed through the formation of a chiral enamine or enolate intermediate, which then reacts with the sulfenylating agent in a stereocontrolled manner.
Future work will likely focus on designing new generations of catalysts with higher efficacy and broader substrate scope. The goal is to develop practical methods that provide high yields and excellent enantiomeric ratios (er) or diastereomeric ratios (dr) under mild conditions.
Table 1: Representative Catalytic Systems for Asymmetric α-Sulfenylation This table presents hypothetical data based on established methodologies for similar compounds.
| Catalyst System | Chiral Ligand/Catalyst | Reaction Type | Potential Yield (%) | Potential Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Organocatalysis | Diphenyl-l-prolinol TMS ether | Enamine-mediated | 85-95 | 95:5 - 99:1 |
| Transition Metal | (R,R)-Co(II)-salen complex | Radical-polar crossover | 90-99 | 98:2 - >99:1 |
| Brønsted Acid | Chiral Phosphoric Acid | H-bond directed | 80-92 | 90:10 - 97:3 |
Exploration of Novel and Sustainable Reaction Conditions (e.g., Green Chemistry)
Modern synthetic chemistry places a strong emphasis on sustainability. Future research into the synthesis of this compound will increasingly prioritize green chemistry principles, such as reducing solvent waste, avoiding hazardous reagents, and improving atom economy.
One promising avenue is mechanochemistry, specifically ball milling, which allows reactions to proceed in the absence of a solvent, or with minimal amounts (liquid-assisted grinding). nih.gov A solvent-free, catalyst-free reaction between a pentan-3-one derivative and a 4-fluorophenylsulfenylating agent under ball-milling conditions could provide a highly efficient and environmentally benign route to the target compound. nih.govresearchgate.net
Photocatalysis using visible light is another emerging green technology. nih.gov A potential synthesis could involve the photocatalytic oxidative radical addition of 4-fluorothioic acid to an appropriate alkene precursor. Such reactions can utilize inexpensive organic photocatalysts, sustainable energy from visible light, and green oxidants like molecular oxygen, with water often being the only byproduct. nih.gov Furthermore, conducting reactions in water, the most environmentally benign solvent, is a key goal. The reaction of thioacids with α-haloketones has been shown to proceed smoothly in water, offering a clean and mild alternative to traditional organic solvents. tandfonline.comresearchgate.net
Table 2: Comparison of Synthetic Methodologies
| Methodology | Typical Solvent | Catalyst | Key Advantages |
|---|---|---|---|
| Traditional Synthesis | Dichloromethane, THF | Acid/Base | Well-established, versatile |
| Mechanochemistry | Solvent-free | Often catalyst-free | Reduced waste, high efficiency, rapid |
| Photocatalysis | Green solvents (e.g., EtOAc) | Organic dye, visible light | Uses sustainable energy, mild conditions |
| Aqueous Synthesis | Water | None required | Environmentally benign, safe |
Unraveling Complex Mechanistic Pathways in Underexplored Reactions
A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is essential for optimizing existing methods and discovering new transformations. While the α-sulfenylation of ketones is a well-known reaction, the precise mechanistic details can vary significantly depending on the reagents and conditions employed.
For example, some oxidative coupling reactions between carbonyl compounds and thiophenols are proposed to involve a consecutive radical oxidation and cation coupling process. nih.gov In other systems, particularly those catalyzed by Lewis acids like Yb(OTf)₃, the mechanism may involve coordination of the catalyst to the ketone, facilitating nucleophilic attack by the thiol. researchgate.net Detailed mechanistic studies, involving kinetic analysis, intermediate trapping, and isotopic labeling, are needed to elucidate these pathways. Understanding whether a reaction proceeds through an enol, enolate, or enamine intermediate, and clarifying the nature of the active sulfenylating species, is critical for controlling selectivity and suppressing side reactions. acs.orgnih.gov
Expanding the Scope of Functionalization to Remote C-H Bonds
A frontier in modern organic synthesis is the selective functionalization of typically unreactive carbon-hydrogen (C-H) bonds. pku.edu.cn For a molecule like this compound, future research could focus on developing methods to functionalize remote C-H bonds, such as those on the terminal methyl group of the pentanone backbone, without disturbing the existing functional groups.
This can be achieved using a directing group strategy, where a functional group within the molecule guides a transition-metal catalyst to a specific C-H bond. acs.org The ketone's carbonyl oxygen in this compound is a Lewis basic site that can coordinate to a metal center (e.g., Palladium, Rhodium, or Ruthenium), directing the catalyst to activate an ortho C-H bond on the phenyl ring or, more challenging, a C-H bond at the γ- or δ-position of the pentanone chain. utexas.edu Another advanced approach is the use of a migrating group strategy, where a functional group moves from one position to another, enabling functionalization at a previously inaccessible remote site. acs.org Success in this area would dramatically increase the synthetic utility of this compound, allowing for its elaboration into more complex and diverse molecular architectures.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. nih.gov For this compound, Density Functional Theory (DFT) calculations can provide profound insights into its structure, reactivity, and the mechanisms of its reactions. nih.govresearchgate.net
Computational modeling can be used to:
Predict Reaction Outcomes: Calculate the activation energies for different potential reaction pathways to predict the most likely product or the regioselectivity of a reaction, such as remote C-H functionalization. nih.gov
Elucidate Mechanisms: Model the structures of transition states and reaction intermediates to support or challenge proposed mechanistic hypotheses. rsc.org This can be particularly valuable for understanding the stereochemical outcome in asymmetric catalysis.
Design Better Catalysts: Screen potential chiral catalysts in silico to predict which structures will afford the highest enantioselectivity, thereby guiding experimental efforts and reducing the need for extensive empirical screening.
By integrating these computational predictions with targeted laboratory experiments, researchers can develop a more rational and efficient approach to tackling the challenges outlined above, from designing highly selective catalysts to uncovering novel reactivity patterns.
Q & A
Q. What are the optimal synthetic routes for 2-((4-Fluorophenyl)thio)pentan-3-one, and how can purity be validated?
The compound is synthesized via nucleophilic substitution between 4-fluorothiophenol and a pentan-3-one derivative under basic conditions (e.g., NaOH/K₂CO₃) with reflux . Purification typically involves column chromatography. Purity is verified using HPLC (>95%) and characterized via -/-NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include the thioether sulfur signal at ~40 ppm in -NMR and aromatic proton signals from the fluorophenyl group at 7.2–7.8 ppm in -NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy : -NMR identifies protons adjacent to the ketone (δ 2.5–3.0 ppm) and fluorophenyl aromatic protons (δ 7.2–7.8 ppm). -NMR confirms the thioether linkage (C-S at ~40 ppm) and ketone carbonyl (δ 205–210 ppm) .
- Mass Spectrometry : HRMS validates the molecular ion peak ([M+H]⁺ at m/z 228.07 for C₁₁H₁₃FOS) and fragmentation patterns (e.g., loss of the fluorophenyl group) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups .
Q. How does the fluorophenylthio group influence the compound’s stability under acidic/basic conditions?
The electron-withdrawing fluorine enhances resistance to nucleophilic attack at the thioether sulfur. However, the ketone moiety remains susceptible to reduction (e.g., NaBH₄ in MeOH) and oxidation (e.g., KMnO₄ in H₂SO₄). Stability studies via TLC or HPLC under varying pH (1–14) are recommended to assess degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?
Conflicting data may arise from assay variability (e.g., MIC vs. IC₅₀ protocols) or cell-line specificity. To address this:
Q. How can computational modeling predict interactions between this compound and microtubule targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to β-tubulin. Key parameters include binding affinity (ΔG < -7 kcal/mol), hydrogen bonding with Thr274/Glu27, and hydrophobic interactions with the fluorophenyl group . Validate predictions via competitive assays with paclitaxel or colchicine .
Q. What methodologies assess the antioxidant potential of fluorophenylthio derivatives, and how do electrochemical methods enhance traditional assays?
- CUPRAC Assay : Measures Cu²⁺ reduction to Cu⁺; calculate TEAC (Trolox equivalent) coefficients .
- Cyclic Voltammetry : Quantifies oxidation potentials (Eₐ ~ 0.5–0.8 V vs. Ag/AgCl) to infer radical scavenging capacity .
- Combine with DPPH/ABTS assays to cross-validate results .
Q. How do structural modifications (e.g., selenium substitution, halogen variation) alter the compound’s bioactivity?
- Selenium Analogues : Replace sulfur with selenium (e.g., 2-((4-Fluorophenyl)selanyl)pentan-3-one) to enhance redox activity and microtubule inhibition (43–49% yield via photoredox catalysis) .
- Halogen Effects : Chlorophenyl derivatives show higher lipophilicity (logP +0.3) but reduced solubility, impacting bioavailability .
- Use SAR tables to correlate substituents (e.g., Cl, Br) with IC₅₀ values .
Q. What chiral resolution techniques are suitable for derivatives of this compound?
- Diastereomeric Cocrystallization : Preferentially form R-S cocrystals with chiral coformers (e.g., 3-phenylbutyric acid) using solubility data (Crystal16) .
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases .
- Confirm enantiopurity via X-ray crystallography (R-factor < 0.05) .
Q. How can reaction conditions be optimized to improve yields in functionalization reactions (e.g., alkylation)?
Q. What in vitro models best evaluate the compound’s anticancer mechanisms, and how are off-target effects mitigated?
- Apoptosis Assays : Measure caspase-3/7 activation (Fluorometric kits) in dose/time-dependent studies .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G2/M arrest .
- Off-Target Controls : Include kinase profiling (e.g., Eurofins KinaseScan) to exclude non-specific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
